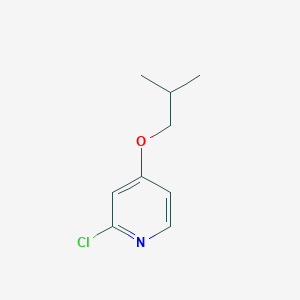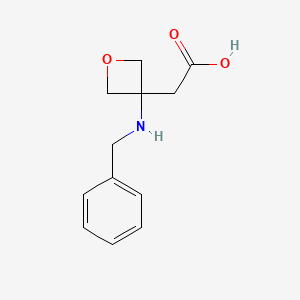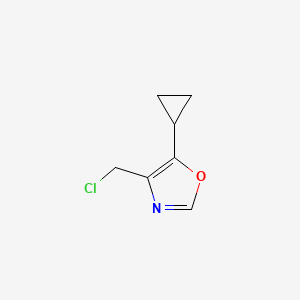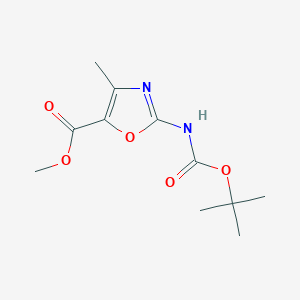
2-Chloro-4-(2-methylpropoxy)pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(2-methylpropoxy)pyridine” consists of a pyridine ring with a chlorine atom at the 2nd position and a 2-methylpropoxy group at the 4th position .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-4-(2-methylpropoxy)pyridine” include a molecular weight of 185.65 g/mol . More detailed properties were not found in the search results.
Aplicaciones Científicas De Investigación
Synthesis of Imidazo[4,5-b]pyridine Derivatives
2-Chloro-4-(2-methylpropoxy)pyridine: is a valuable precursor in synthesizing imidazo[4,5-b]pyridine derivatives. These derivatives are of significant interest due to their wide range of biological activities. They serve as analgesics, anti-inflammatory agents, and exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities . The synthesis often involves nucleophilic substitution and reduction processes, starting from commercially available halogenated nitropyridines.
Development of Antihypertensive Agents
Among the imidazo[4,5-b]pyridine derivatives, some compounds are known antagonists of angiotensin II receptors, which exhibit hypotensive activity. The synthesis of these compounds can start from 2-Chloro-4-(2-methylpropoxy)pyridine, making it an essential compound in developing new antihypertensive drugs .
Agricultural Applications
This chemical also finds applications in agriculture. It is used for treating the shoots of broad-leaved plants and in rodent control. The derivatives of imidazopyridines, synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine, contribute to these agricultural applications .
Antiviral and Antimicrobial Activities
Imidazo[4,5-b]pyridines, synthesized from 2-Chloro-4-(2-methylpropoxy)pyridine, possess antiviral and antimicrobial properties. This makes them potential candidates for developing new treatments against various viral and microbial infections .
Cytotoxic Activities
Some imidazo[4,5-b]pyridine derivatives show cytotoxic activities, which are crucial in cancer research for developing chemotherapeutic agents. The role of 2-Chloro-4-(2-methylpropoxy)pyridine as a starting material in synthesizing these compounds is indispensable .
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridines and their derivatives, which have applications in agrochemical and pharmaceutical industries, can be synthesized using 2-Chloro-4-(2-methylpropoxy)pyridine as an intermediate. These compounds are integral in creating active ingredients for crop protection and various pharmaceuticals .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-(2-methylpropoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSGGVWKNWDVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methylpropoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)

![4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride](/img/structure/B1443834.png)








![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1443848.png)
